molecular formula C8H9NO4 B1490080 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid CAS No. 1428233-26-4

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Cat. No.: B1490080
CAS No.: 1428233-26-4
M. Wt: 183.16 g/mol
InChI Key: CRZVXOGZHPGYEE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound features an isoxazole heterocycle, a privileged structure in medicinal chemistry known to exhibit a broad spectrum of pharmacological activities . The molecule is functionalized with a carboxylic acid group at the 5-position, which serves as a versatile handle for synthetic modification, such as the formation of amides or esters, and a cyclopropylmethoxy substituent at the 3-position . Isoxazole derivatives are of significant interest in drug discovery due to their presence in various therapeutic agents, including COX-2 inhibitors and antirheumatic drugs . Compounds containing the isoxazole scaffold have been reported to demonstrate immunosuppressive, anti-inflammatory, and anticancer properties in scientific literature, making them valuable templates for the development of new bioactive molecules . The carboxylic acid functional group is a common pharmacophore that can contribute to a molecule's acidity and influence its solubility and binding characteristics . This product is intended for research purposes in discovery chemistry and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-8(11)6-3-7(9-13-6)12-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVXOGZHPGYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with proteins involved in cell signaling, modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been observed to affect the expression of genes involved in apoptosis and cell proliferation. This compound may also alter metabolic pathways within the cell, impacting the overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that isoxazole derivatives can remain stable under certain conditions, while they may degrade under others, leading to changes in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may also impact its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can impact its interactions with biomolecules and its overall biological activity.

Biological Activity

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by modulating enzyme activity or receptor interactions, which can lead to alterations in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression .

Potential Targets

  • Enzymatic Inhibition : Compounds in the isoxazole class often inhibit enzymes such as kynurenine 3-monooxygenase (KMO), which plays a role in the kynurenine pathway linked to neurodegenerative diseases and cancer .
  • Receptor Modulation : Some derivatives may interact with nicotinic acetylcholine receptors, influencing cognitive function and potentially offering antidepressant effects .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines and reduce oxidative stress.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116 (Colon Cancer)<20Induces apoptosis
MCF7 (Breast Cancer)<25Reduces ROS levels

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows effective interaction with microbial cell membranes.

Table 2: Summary of Antimicrobial Activity

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate cytokine production and reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Kynurenine Pathway Modulation : A study demonstrated that derivatives of isoxazole compounds could effectively inhibit KMO, leading to reduced levels of neurotoxic metabolites in a rat model of neuroinflammation . The administration of these compounds resulted in significant protective effects against secondary organ damage.
  • Cytotoxicity Assessment : In HL-60 leukemia cells, treatment with isoxazole derivatives led to increased levels of p21^WAF-1 and decreased Bcl-2 expression, indicating a shift towards apoptosis . This suggests that structural modifications can enhance the cytotoxic effects of isoxazole compounds.
  • Comparative Analysis : A comparative study assessed various isoxazole derivatives' ability to inhibit mitochondrial swelling, revealing that certain substitutions significantly enhanced their potency compared to standard treatments like cyclosporine A .

Scientific Research Applications

Medicinal Chemistry Applications

1. Kynurenine Pathway Modulation
One significant application of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is in the modulation of the kynurenine pathway, which is crucial in neurobiology and immunology. Compounds that inhibit kynurenine 3-monooxygenase (KMO) have been studied for their potential therapeutic effects in neurodegenerative diseases and mood disorders. In a study, derivatives of isoxazole compounds demonstrated effective inhibition of KMO, leading to increased levels of kynurenine and decreased neurotoxic metabolites .

2. Antiepileptic Properties
Recent research has indicated that isoxazole derivatives, including this compound, may exhibit antiepileptic properties. A case study involving the compound showed its efficacy in reducing seizure activity in models of pharmacoresistant epilepsy . The compound's mechanism involves modulation of ion channels associated with seizure activity, making it a candidate for further development in epilepsy treatment.

3. Cardiovascular Disease Treatment
The compound has been explored for its potential role in treating cardiovascular diseases. Research indicates that similar compounds can act as HDL cholesterol stimulants, which are beneficial in managing dyslipidemia and preventing arteriosclerosis . The pharmacological profile suggests that this compound could enhance HDL levels without significant side effects related to CB1 receptor interactions.

Biochemical Applications

1. Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, thus providing insights into metabolic regulation and potential therapeutic targets .

2. High-Throughput Screening
The compound has also been used in high-throughput screening (HTS) assays to identify novel inhibitors against various biological targets. Its structural characteristics allow for modifications that can enhance binding affinity and selectivity for target enzymes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Kynurenine PathwayModulation of KMO for neuroprotection and mood disorder treatment
Antiepileptic PropertiesReduction of seizure activity in pharmacoresistant epilepsy models
Cardiovascular TreatmentHDL cholesterol stimulation for dyslipidemia management
Enzyme InhibitionInhibition of metabolic enzymes for regulatory insights
High-Throughput ScreeningIdentification of novel inhibitors through structural modifications

Case Studies

Case Study 1: Antiepileptic Efficacy
A recent study evaluated the effects of this compound on seizure frequency in a mouse model of MMPSI (Malignant Migrating Partial Seizure of Infancy). The compound was administered at varying doses, revealing a dose-dependent reduction in seizure frequency and duration compared to control groups .

Case Study 2: KMO Inhibition
In another investigation, the compound was tested for its ability to inhibit KMO activity in vitro. Results indicated that it significantly increased kynurenine levels while decreasing neurotoxic metabolites like quinolinic acid, suggesting a protective effect against neurodegeneration .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical parameters of 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid with structurally related isoxazole-5-carboxylic acid derivatives:

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Substituents
This compound C₈H₉NO₄ Not listed 183.16 Cyclopropylmethoxy at C3
3-Methylisoxazole-5-carboxylic acid C₅H₅NO₃ 4857-42-5 127.09 Methyl at C3
5-Cyclopropylisoxazole-3-carboxylic acid C₇H₇NO₃ 110256-15-0 153.14 Cyclopropyl at C5
3-(4-Chlorophenyl)isoxazole-5-carboxylic acid C₁₀H₆ClNO₃ 338982-11-9 223.61 4-Chlorophenyl at C3
3-Hydroxyisoxazole-5-carboxylic acid C₄H₃NO₄ 13626-60-3 129.07 Hydroxyl at C3

Key Observations :

  • Chlorophenyl-substituted derivatives (e.g., CAS 338982-11-9) exhibit higher molecular weights and may display altered reactivity in coupling reactions due to electron-withdrawing effects .

Preparation Methods

Synthesis of Isoxazole-5-carboxylic Acid Core

One industrially applicable method for preparing isoxazole-5-carboxylic acid derivatives involves the reaction of ethoxycarbonylnitrile oxide with appropriate substrates to form ethyl 5-ethoxyisoxazoline-3-carboxylate intermediates, followed by hydrolysis and acidification steps to yield the isoxazole-5-carboxylic acid core.

Key Reaction Conditions:

Step Reagents/Conditions Description
1 Reaction of ethoxycarbonylnitrile oxide with hydroxylamine hydrochloride Conducted at 0 to 40°C in solvents such as ethyl ether, tetrahydrofuran, or aromatic hydrocarbons; hydroxylamine used in 1-4 molar equivalents.
2 Extraction and purification Extraction with ethyl acetate, washing with sodium bicarbonate solution and brine, drying over sodium sulfate.
3 Hydrolysis Treatment with 5N sodium hydroxide at room temperature for 2 hours.
4 Acidification Addition of concentrated hydrochloric acid to pH 2, followed by extraction and crystallization from ethyl acetate.

This method yields 3-isoxazolecarboxylic acid with good purity after recrystallization.

Introduction of the Cyclopropylmethoxy Group

The substitution at the 3-position with a cyclopropylmethoxy group can be achieved by nucleophilic substitution or etherification reactions on a suitable 3-hydroxy or 3-halogenated isoxazole intermediate.

Typical Approach:

  • Starting from 3-hydroxyisoxazole-5-carboxylic acid or its ester derivative.
  • Reacting with cyclopropylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide or acetonitrile.
  • The reaction proceeds via nucleophilic substitution to form the 3-(cyclopropylmethoxy) derivative.

This step requires careful control of temperature (often ambient to 60°C) and reaction time to maximize yield and minimize side reactions.

Alternative Synthetic Routes

Other synthetic routes reported for related isoxazole carboxylic acids suggest:

  • One-pot copper(I)-catalyzed cycloaddition of nitrile oxides and alkynes to form 3,5-disubstituted isoxazoles, which can be further functionalized to introduce the cyclopropylmethoxy group.
  • Use of hydroxylamine-mediated cyclization of α,β-unsaturated esters or nitriles bearing appropriate substituents, followed by substitution reactions to install the cyclopropylmethoxy moiety.

Purification and Characterization

After synthesis, purification is typically achieved by:

  • Extraction and washing steps to remove inorganic salts and unreacted reagents.
  • Crystallization from ethyl acetate or other suitable solvents to obtain pure this compound.
  • Use of activated carbon and drying agents (e.g., anhydrous magnesium sulfate) to improve purity.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
  • Mass spectrometry for molecular weight confirmation.
  • Melting point determination and chromatographic purity analysis.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome
1 Isoxazole ring formation Reaction of ethoxycarbonylnitrile oxide with hydroxylamine hydrochloride (0-40°C, solvents: ether, THF) Ethyl 5-ethoxyisoxazoline-3-carboxylate intermediate
2 Hydrolysis 5N NaOH, room temperature, 2 hours Conversion to isoxazole-5-carboxylic acid
3 Acidification and extraction Concentrated HCl to pH 2, extraction with methyl ethyl ketone, crystallization Pure isoxazole-5-carboxylic acid
4 Etherification Cyclopropylmethyl halide, base (K2CO3 or NaH), aprotic solvent, ambient to 60°C This compound

Research Findings and Industrial Relevance

  • The method involving hydroxylamine and ethoxycarbonylnitrile oxide is scalable and industrially applicable, providing good yields and purity of isoxazole-5-carboxylic acid derivatives.
  • The etherification step to introduce the cyclopropylmethoxy group is well-established in heterocyclic chemistry and allows for structural diversification.
  • Alternative catalytic methods (e.g., copper(I)-catalyzed cycloadditions) offer regioselectivity and efficiency in synthesizing substituted isoxazoles, potentially applicable for the target compound.
  • The synthetic routes are supported by multiple patents and peer-reviewed studies, confirming their reliability and reproducibility.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid?

  • Methodology : A common approach involves cyclopropylation of the isoxazole core via nucleophilic substitution. For example, cyclopropylmethyl halides can react with hydroxyl-substituted isoxazole intermediates under basic conditions (e.g., NaH in THF). Subsequent oxidation of the methyl group to a carboxylic acid can be achieved using KMnO₄ or CrO₃ under controlled pH conditions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification often involves recrystallization from acetic acid/water mixtures .

Q. How can the compound be characterized using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to resolve signals for the cyclopropylmethoxy group (δ ~3.5–4.0 ppm for OCH₂; δ ~0.5–1.2 ppm for cyclopropane protons) and carboxylic acid (δ ~12–13 ppm) .
  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring (C-O-C stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion [M-H]⁻ for accurate mass validation .

Q. What solvents are optimal for solubility studies of this compound?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12). Limited solubility in nonpolar solvents (hexane, ether) is expected due to the carboxylic acid group. Pre-saturate solvents and use sonication for 30 minutes to enhance dissolution .

Advanced Research Questions

Q. How can regioselectivity challenges in the cyclopropylation step be addressed?

  • Methodology : Use steric and electronic directing groups on the isoxazole ring. For example, pre-functionalizing the 5-position with electron-withdrawing groups (e.g., nitro) can direct cyclopropylmethoxy substitution to the 3-position. DFT calculations (e.g., Gaussian 09) can predict regioselectivity by analyzing frontier molecular orbitals .
  • Data Contradictions : Conflicting reports on substituent effects may arise due to solvent polarity; validate with kinetic studies under varying dielectric conditions .

Q. What strategies improve stability during long-term storage?

  • Methodology : Store under inert atmosphere (N₂ or Ar) at -20°C in amber glass vials. Avoid exposure to moisture, as hydrolysis of the isoxazole ring can occur. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways via LC-MS .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodology :

  • Modifications : Replace cyclopropylmethoxy with bulkier groups (e.g., adamantylmethoxy) to assess steric effects on target binding.
  • Biological Assays : Use enzyme inhibition assays (e.g., COX-2 or kinases) to correlate substituent effects with IC₅₀ values. Cross-validate with molecular docking (AutoDock Vina) to identify key interactions .
    • Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ may arise due to solvation effects; refine docking parameters using explicit solvent models .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardization : Use identical assay conditions (pH, temperature, buffer composition) and cell lines.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Confounding factors like impurity profiles (e.g., residual acetic acid from synthesis) must be quantified via HPLC .

Q. What computational methods predict metabolic pathways of this compound?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I oxidation sites (e.g., cyclopropane ring opening) and Phase II conjugation (glucuronidation of the carboxylic acid). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

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